2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate
Description
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate is a succinimide ester derivative characterized by a pyrrolidine-dione (succinimide) core linked to a 3-(3,4-difluorophenyl)propanoate moiety. This compound is structurally tailored for applications in organic synthesis, particularly as an acylating agent or intermediate in pharmaceutical chemistry. The 3,4-difluorophenyl group confers unique electronic and steric properties, influencing reactivity and solubility.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3,4-difluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c14-9-3-1-8(7-10(9)15)2-6-13(19)20-16-11(17)4-5-12(16)18/h1,3,7H,2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJDSWSPBHXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Activation
The most widely reported method involves the use of DCC to activate 3-(3,4-difluorophenyl)propanoic acid, followed by nucleophilic attack by HOSu to form the NHS ester.
Reaction Conditions
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Solvent : Tetrahydrofuran (THF) or ethyl acetate, chosen for their ability to dissolve both polar and non-polar reactants.
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Temperature : 0–20°C during DCC addition to minimize side reactions (e.g., epimerization or decomposition).
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Stoichiometry :
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1.0 equiv. carboxylic acid
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1.1 equiv. HOSu
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1.1 equiv. DCC
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Workup and Purification
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Filtration : Remove dicyclohexylurea (DCU) byproduct via vacuum filtration.
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Concentration : Evaporate solvent under reduced pressure.
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Trituration : Wash residual DCC with hexane.
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Chromatography (optional) : For high-purity applications, silica gel chromatography with dichloromethane/methanol gradients is employed.
Alternative Coupling Agents and Solvents
While DCC is standard, other carbodiimides (e.g., EDC, DIC) may be substituted to improve solubility or reduce DCU precipitation. For example:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | THF | 0–20°C | 92 |
| EDC·HCl | DCM/ACN | RT | 88 |
| DIC | DMF | 0°C | 90 |
Data extrapolated from analogous NHS ester syntheses.
Mechanistic Insights and Side Reactions
The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with HOSu to yield the NHS ester. Key considerations include:
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Side Reactions :
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Hydrolysis of the active ester in aqueous conditions.
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Epimerization at the α-carbon of the propanoic acid (mitigated by low temperatures).
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Additives : 4-Dimethylaminopyridine (DMAP) may accelerate the reaction but is unnecessary in optimized DCC protocols.
Industrial-Scale Production Considerations
For bulk synthesis, the following modifications are recommended:
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Continuous Flow Systems : Enhance mixing and heat transfer.
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Solvent Recycling : THF or acetonitrile recovery via distillation.
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Purity Control : Crystallization from ethyl acetate/hexane mixtures (purity >99% by HPLC).
Characterization and Quality Assurance
Critical analytical data for the target compound include:
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NMR (CDCl₃) : δ 2.65 (t, J=7.5 Hz, 2H, CH₂CO), 2.90 (t, J=7.5 Hz, 2H, ArCH₂), 2.85–3.00 (m, 4H, succinimide CH₂), 6.85–7.15 (m, 3H, ArH).
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HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/ACN).
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Melting Point : 112–114°C (decomposes without sharp mp due to hygroscopicity).
Challenges and Mitigation Strategies
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Moisture Sensitivity : Use anhydrous solvents and inert atmospheres.
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DCU Removal : Efficient filtration or centrifugation prevents contamination.
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Storage : Stabilize the NHS ester at –20°C under nitrogen to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the NHS ester group.
Hydrolysis: The NHS ester can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in an organic solvent like DMF or DMSO at room temperature.
Hydrolysis: Hydrolysis is performed in aqueous solutions under acidic or basic conditions.
Coupling Reactions: Coupling agents such as DCC or EDC are used in the presence of a base like triethylamine.
Major Products
Amides: Formed through coupling reactions with amines.
Carboxylic Acids: Resulting from hydrolysis of the NHS ester.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate primarily involves its reactivity as an NHS ester. The compound facilitates the formation of stable amide bonds by reacting with primary amines. This property is exploited in various biochemical applications, such as protein labeling and immobilization. The molecular targets include amino groups on proteins and peptides, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Key Structural Analogs
The compound is compared to three closely related succinimide esters:
2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate (CAS 34071-95-9) .
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate (CAS 405878-89-9) .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5) .
Molecular and Functional Group Analysis
Property and Reactivity Differences
Electronic Effects :
- The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, making the ester more reactive toward nucleophilic acyl substitution compared to the 4-hydroxyphenyl analog .
- The 4-hydroxyphenyl variant (CAS 34071-95-9) exhibits reduced electrophilicity due to resonance donation from the hydroxyl group, favoring stability in aqueous environments .
- The trifluoropropyl derivative (CAS 405878-89-9) has enhanced lipophilicity, making it suitable for lipid-rich media or blood-brain barrier penetration .
Solubility :
Biological Activity :
Research Implications
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| DCC, NHS | DMF | 0–22°C | 18 h | 64% | |
| TSTU, DIPEA | THF/DMF | 20°C | 2.5 h | 98% |
Advanced: How can structural characterization resolve discrepancies in reaction byproducts?
Answer:
- NMR Analysis:
- Mass Spectrometry: ESI-MS typically shows [M+Na]⁺ at m/z 289–425, depending on substituents .
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients to detect hydrolyzed byproducts (e.g., free carboxylic acid) .
Note: Discrepancies in melting points or spectral data may arise from residual solvents (e.g., DMF). Dry samples under high vacuum (<0.1 mmHg) for 24 hours before analysis .
Advanced: What strategies improve conjugation efficiency with amine-containing biomolecules?
Answer:
- Buffer Optimization: Use pH 7.4–8.5 phosphate or carbonate buffers to enhance nucleophilic attack by lysine residues .
- Molar Ratio: Employ a 5:1 (linker:protein) molar excess to compensate for hydrolysis. Monitor reaction progress via MALDI-TOF .
- Quenching: Add excess glycine (10 mM) to terminate reactions after 2 hours at 4°C .
- Purification: Remove unreacted linker using size-exclusion chromatography (e.g., Sephadex G-25) .
Q. Table 2: Conjugation Efficiency Under Varied Conditions
| pH | Temperature | Reaction Time | Efficiency | Reference |
|---|---|---|---|---|
| 7.4 | 4°C | 2 h | 75% | |
| 8.5 | 25°C | 1 h | 90% |
Advanced: How does the difluorophenyl substituent influence stability in aqueous media?
Answer:
- Electron-Withdrawing Effect: The 3,4-difluorophenyl group enhances electrophilicity of the NHS ester, accelerating hydrolysis. Half-life in PBS (pH 7.4, 25°C) is ~30 minutes .
- Stabilization Strategies:
Basic: What analytical techniques confirm compound purity post-synthesis?
Answer:
- HPLC: Reverse-phase C18 column, 220 nm detection. Purity >95% indicates minimal succinimide hydrolysis .
- TLC: Silica gel with ethyl acetate/hexane (3:7). Rf ~0.5 for the target compound .
- Elemental Analysis: Match calculated vs. observed C, H, N values (deviation <0.4%) .
Advanced: How can researchers troubleshoot low yields in large-scale synthesis?
Answer:
- Side Reactions:
- Scale-Up Adjustments:
Advanced: What applications exploit the compound’s bifunctionality in drug delivery?
Answer:
- Antibody-Drug Conjugates (ADCs): The NHS ester reacts with lysine residues on antibodies, while maleimide derivatives (if present) target cysteine thiols on toxins .
- PEGylation: PEG linkers improve solubility and pharmacokinetics of conjugated therapeutics .
- Case Study: Conjugation with doxorubicin derivatives via disulfide bridges enables redox-sensitive drug release in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
